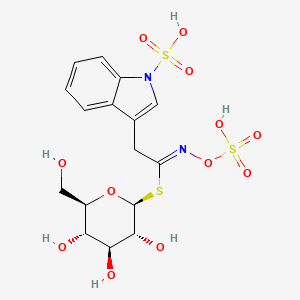

Glucobrassicin-1-Sulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O12S3 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

3-[(2Z)-2-sulfooxyimino-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethyl]indole-1-sulfonic acid |

InChI |

InChI=1S/C16H20N2O12S3/c19-7-11-13(20)14(21)15(22)16(29-11)31-12(17-30-33(26,27)28)5-8-6-18(32(23,24)25)10-4-2-1-3-9(8)10/h1-4,6,11,13-16,19-22H,5,7H2,(H,23,24,25)(H,26,27,28)/b17-12-/t11-,13-,14+,15-,16+/m1/s1 |

InChI Key |

JZFQZINWXSEVSO-URUUWQEUSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Contextualization Within Glucosinolate Metabolism

Glucosinolates are a well-known class of plant secondary metabolites, and their biosynthesis follows a complex, multi-step pathway. wikipedia.orgiarc.fr This process can be broadly divided into three stages: amino acid side-chain elongation, formation of the core glucosinolate structure, and secondary modifications of the side chain. maxapress.com

The formation of the core structure is a critical phase where Glucobrassicin-1-sulfonate's precursor, glucobrassicin (B1234704), is synthesized. The biosynthesis of indole (B1671886) glucosinolates begins with the amino acid tryptophan. wikipedia.orgmdpi.com Tryptophan is converted through several enzymatic steps to form a desulfoglucosinolate intermediate. nih.govresearchgate.net The final step in the formation of the glucosinolate core structure is the sulfation of this desulfo-precursor by sulfotransferase enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfur donor. nih.govresearchgate.netebi.ac.uk In Arabidopsis thaliana, the sulfotransferase AtST5a has been identified as responsible for the biosynthesis of tryptophan-derived glucosinolates like glucobrassicin. nih.gov

This compound is formed in a subsequent modification step where glucobrassicin itself serves as the direct precursor. oup.comnih.gov This involves a second sulfonation event, which is an unusual modification, where a sulfonate group is added to the nitrogen of the indole ring. nih.gov Studies with radiolabeled sulfur in Isatis tinctoria seedlings have demonstrated that glucobrassicin is synthesized first and is then converted to this compound. nih.govebi.ac.uk This suggests the existence of a specific sulfotransferase that catalyzes this final modification, although the precise enzyme has not been definitively identified.

The degradation of this compound follows a pattern identical to that of glucobrassicin. nih.gov When plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolate, leading to the release of glucose and an unstable aglycone. wikipedia.orgnih.gov This aglycone can then rearrange to form various breakdown products, including thiocyanate (B1210189) ions. nih.govwikipedia.org

Significance As a Specialized Metabolite in Plants

Tryptophan as a Precursor

The journey of this compound synthesis begins with the amino acid tryptophan. mdpi.com Tryptophan serves as the foundational molecule for all indole glucosinolates. encyclopedia.pub In the plant cell, tryptophan is converted into indole-3-acetaldoxime (IAOx), a critical intermediate that stands at a metabolic crossroads, leading to the production of not only indole glucosinolates but also the plant hormone auxin (indole-3-acetic acid) and the phytoalexin camalexin. pnas.orgnih.govnih.gov The commitment of IAOx to the glucosinolate pathway is a pivotal step in the biosynthesis of this compound. oup.com

Core Pathway Enzymes and Intermediates

The conversion of tryptophan to the final this compound molecule is orchestrated by a series of specialized enzymes. These enzymes catalyze distinct reactions, including oxidation, conjugation, glucosylation, and sulfonation, to build the characteristic glucosinolate core structure and introduce specific modifications.

Cytochrome P450 Monooxygenases (e.g., CYP79B2, CYP79B3, CYP83B1)

The initial and rate-limiting step in indole glucosinolate biosynthesis is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana. pnas.orgnih.govsrce.hr These enzymes are functionally redundant and play a crucial role in directing tryptophan into the secondary metabolic pathway. pnas.orgbiorxiv.org

Following the formation of IAOx, another set of cytochrome P450 enzymes, the CYP83 family, comes into play. CYP83B1 is the key enzyme that metabolizes IAOx, converting it into an unstable aci-nitro intermediate. oup.comunl.eduuniprot.org This step is significant as it channels IAOx away from auxin biosynthesis and commits it to the glucosinolate pathway. oup.comnih.gov The activity of CYP83B1 is therefore critical in maintaining the balance between growth and defense responses in the plant. cas.cz

| Enzyme | Function | Substrate | Product |

| CYP79B2/CYP79B3 | Catalyze the conversion of tryptophan to indole-3-acetaldoxime. pnas.orgsrce.hr | Tryptophan | Indole-3-acetaldoxime (IAOx) |

| CYP83B1 | Metabolizes indole-3-acetaldoxime to an unstable aci-nitro intermediate. oup.comunl.edu | Indole-3-acetaldoxime (IAOx) | 1-aci-nitro-2-indolyl-ethane |

Thiohydroximate Formation

The unstable aci-nitro compound produced by CYP83B1 undergoes a non-enzymatic reaction with a thiol-containing compound, leading to the formation of an S-alkyl-thiohydroximate adduct. oup.com This adduct is then cleaved by a carbon-sulfur lyase, such as SUR1 in Arabidopsis, to generate a thiohydroximate. nih.govnih.gov This series of reactions introduces the first sulfur atom into the molecule, a defining feature of glucosinolates. encyclopedia.pub

Glucosylation Steps

The subsequent step involves the glucosylation of the thiohydroximate. This reaction is catalyzed by UDP-glucose:thiohydroximate S-glucosyltransferases (S-GTs), such as UGT74B1 in Arabidopsis. mdpi.comnih.gov These enzymes transfer a glucose molecule from UDP-glucose to the sulfur atom of the thiohydroximate, forming a desulfoglucosinolate. encyclopedia.pubnih.gov This glucosylation step is crucial for the stability and solubility of the glucosinolate precursor.

Sulfonation by Sulfotransferases (e.g., SOT16-18)

The final step in the core glucosinolate biosynthesis is sulfonation. This reaction is catalyzed by sulfotransferases (SOTs), which transfer a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the desulfoglucosinolate. encyclopedia.pubresearchgate.net In Arabidopsis, SOT16, SOT17, and SOT18 are the key sulfotransferases involved in this process. nih.govmdpi.com SOT16 shows a preference for indole desulfoglucosinolates, making it particularly relevant for the biosynthesis of glucobrassicin and its derivatives. encyclopedia.pubmdpi.comfrontiersin.org The sulfonation of glucobrassicin at the indole nitrogen leads to the formation of this compound. ebi.ac.uknih.gov

| Enzyme Family | Specific Enzymes (in Arabidopsis) | Function |

| Sulfotransferases (SOTs) | SOT16, SOT17, SOT18 | Catalyze the final sulfation step to form intact glucosinolates. encyclopedia.pubmdpi.com SOT16 specifically acts on indole desulfoglucosinolates. encyclopedia.pubmdpi.com |

Regulation of Biosynthesis

The biosynthesis of this compound and other indole glucosinolates is tightly regulated at multiple levels to meet the plant's developmental and environmental needs. This regulation primarily occurs at the transcriptional level, involving a network of transcription factors that respond to various internal and external cues.

Key transcriptional regulators include MYB transcription factors such as MYB34, MYB51, and MYB122, which specifically control the expression of indole glucosinolate biosynthetic genes. frontiersin.orgmdpi.comresearchgate.net These MYB factors are, in turn, regulated by various signaling pathways, including those mediated by plant hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577). frontiersin.orgnih.gov For instance, JA treatment has been shown to induce the expression of CYP79B2 and CYP79B3, leading to increased levels of indole glucosinolates. nih.gov

Furthermore, there is evidence of feedback regulation within the pathway. For example, in mutants lacking CYP79B2 and CYP79B3, there is an upregulation of genes involved in tryptophan and indole glucosinolate biosynthesis, suggesting a compensatory mechanism to counteract the low levels of pathway intermediates. biorxiv.orgresearchgate.net The CONSTITUTIVE PHOTOMORPHOGENIC 1/SUPPRESSOR OF PHYTOCHROME A-105 (COP1/SPA) complex, a key repressor of light signaling, has also been identified as a crucial component in regulating glucosinolate biosynthesis, linking it to light and growth signaling pathways. frontiersin.org Additionally, calcium-dependent protein kinases (CPKs) and mitogen-activated protein kinases (MAPKs) are involved in regulating the biosynthesis of indole glucosinolates in response to pathogens. nih.gov

Enzymatic Hydrolysis and Metabolic Fate of Glucobrassicin 1 Sulfonate

Myrosinase-Mediated Degradation Pathways

The degradation of glucobrassicin (B1234704) is primarily initiated by the enzyme myrosinase, which sets off a series of reactions leading to various breakdown products. taylorandfrancis.commdpi.com The specific metabolites formed depend on the chemical structure of the glucosinolate side chain and the prevailing reaction conditions. frontiersin.orgresearchgate.net

In intact plant tissue, glucobrassicin and the enzyme myrosinase are physically segregated. Glucosinolates are typically stored in the vacuole or specialized S-cells, while myrosinase is located in separate cells called myrosin cells or in different intracellular compartments. nih.govfrontiersin.org This separation prevents enzymatic activity. When the plant tissue is damaged through actions such as cutting, chewing by herbivores, or pathogen attack, the cellular integrity is compromised. nih.govnih.govresearchgate.net This disruption allows glucobrassicin to come into contact with myrosinase, thereby activating the hydrolysis process. researchgate.netresearchgate.net The complete conversion of intact glucosinolates can occur rapidly, often within approximately one minute of tissue damage. researchgate.net

The first step in the enzymatic hydrolysis of glucobrassicin is the cleavage of the β-thioglucosidic bond by myrosinase. nih.govresearchgate.net This reaction releases a molecule of β-D-glucose and forms a highly unstable intermediate aglycone, known as thiohydroximate-O-sulfonate. nih.govfrontiersin.orgfrontiersin.orgnih.gov This aglycone is transient and immediately undergoes spontaneous rearrangement. researchgate.netnih.gov This subsequent, non-enzymatic step involves a chemical process similar to a Lossen rearrangement, which results in the release of a sulfate (B86663) ion. nih.govresearchgate.net The nature of the final products is determined by the structure of the original glucosinolate's side chain and the physicochemical conditions of the medium. nih.govnih.gov

Plant myrosinases (official name: thioglucoside glucohydrolase, EC 3.2.1.147) are β-thioglucosidases that catalyze the hydrolysis of glucosinolates. mdpi.comnih.govfrontiersin.org These enzymes are responsible for initiating the plant's chemical defense system. mdpi.com The catalytic action of myrosinase involves the specific cleavage of the thio-linked glucose molecule from the glucosinolate structure. frontiersin.orgmdpi.com This enzymatic action is the committed step in the degradation pathway, leading to the formation of the unstable aglycone and subsequent breakdown products. frontiersin.orgmdpi.com The activity of myrosinase is crucial, as the parent glucosinolates exhibit little to no biological activity until they are hydrolyzed. frontiersin.org

| Step | Description | Key Molecules Involved | Location/Condition |

|---|---|---|---|

| Activation | Myrosinase and Glucobrassicin come into contact. | Glucobrassicin, Myrosinase | Upon plant tissue damage (e.g., cutting, chewing) nih.govresearchgate.net |

| Hydrolysis | Myrosinase cleaves the thioglucosidic bond. | β-D-glucose, Thiohydroximate-O-sulfonate (unstable aglycone) | Enzymatic reaction catalyzed by Myrosinase researchgate.netfrontiersin.org |

| Rearrangement | The unstable aglycone spontaneously rearranges. | Sulfate ion, Isothiocyanates or other products | Spontaneous chemical reaction (Lossen rearrangement) nih.govresearchgate.net |

Primary Hydrolysis Products

Following the formation of the unstable aglycone from glucobrassicin, a series of rapid reactions yield several primary products. The specific nature of these products is heavily influenced by the indole (B1671886) side chain of glucobrassicin.

The expected product from the rearrangement of the glucobrassicin-derived aglycone is an isothiocyanate (ITC), specifically indol-3-ylmethylisothiocyanate. wikipedia.orgmdpi.com However, this particular ITC is exceptionally unstable and has not been detected as a final product of the reaction. wikipedia.org Its high reactivity causes it to decompose or react with water almost immediately upon formation. wikipedia.orgfrontiersin.orgnih.gov This inherent instability distinguishes the hydrolysis of glucobrassicin from that of many other glucosinolates which produce more stable isothiocyanates. mdpi.comresearchgate.net

Due to the rapid degradation of the unstable indol-3-ylmethylisothiocyanate, other compounds are formed. mdpi.comresearchgate.net When isolated glucobrassicin is degraded by myrosinase, the observed hydrolysis products are primarily indole-3-carbinol (B1674136) (I3C) and the thiocyanate (B1210189) ion. wikipedia.org The formation of I3C is envisioned to result from the swift reaction of the unstable isothiocyanate with water. wikipedia.orgnih.gov While I3C is a significant product, it is important to note that it is not always the dominant degradation product when hydrolysis occurs within crushed plant tissue, where a multitude of other reaction pathways can occur. wikipedia.org The yield of I3C from glucobrassicin on a molar basis is estimated to be around 20%. frontiersin.orgnih.gov

| Intermediate Product | Status | Final Product(s) | Formation Pathway |

|---|---|---|---|

| Indol-3-ylmethylisothiocyanate | Highly unstable, not detected wikipedia.org | Indole-3-Carbinol (I3C), Thiocyanate ion | Rapid reaction of the unstable isothiocyanate with water wikipedia.orgnih.gov |

| Indole-3-acetonitrile (B3204565) | Also formed | Indole-3-acetonitrile | Alternate pathway from the unstable intermediate, promoted by certain proteins mdpi.comresearchgate.net |

Diversification of Degradation Products

The fate of the aglycone formed after glucose and sulfate release is not fixed. Its transformation is highly dependent on various factors, including the presence of specific proteins and the physicochemical conditions of the reaction environment. This leads to a diverse array of final breakdown products.

A major alternative pathway for the degradation of the glucobrassicin aglycone is the formation of nitriles, predominantly Indole-3-Acetonitrile (IAN). researchgate.netnih.gov Instead of forming an isothiocyanate, the unstable aglycone can rearrange to produce IAN. researchgate.netfrontiersin.org This pathway is particularly favored under acidic conditions. researchgate.net The formation of IAN from glucobrassicin is a significant metabolic route in members of the Brassicales order. nih.govresearchgate.net IAN itself is a biologically important molecule, serving as a precursor for the synthesis of the plant hormone auxin (indole-3-acetic acid, IAA). nih.govresearchgate.net

The diversion of glucobrassicin hydrolysis toward nitrile formation is not solely spontaneous but is often directed by a class of proteins known as Nitrile Specifier Proteins (NSPs). nih.govresearchgate.netnih.gov These proteins interact with the myrosinase-glucosinolate system to promote the formation of nitriles at the expense of isothiocyanates. psu.eduresearchgate.net In the model plant Arabidopsis thaliana, five genes encoding NSPs have been identified. nih.gov Research has shown that NSP1 and NSP5, in particular, are expressed in leaves and play a major role in directing the breakdown of indole glucosinolates like glucobrassicin towards the formation of IAN. nih.govnih.gov The activity of NSPs is dependent on the presence of ferrous ions (Fe²⁺). nih.gov

The formation of epithionitriles is a characteristic degradation pathway for glucosinolates that possess a terminal double bond in their side chain (alkenyl glucosinolates). d-nb.infonih.gov This reaction is catalyzed by the Epithiospecifier Protein (ESP). frontiersin.orgd-nb.info Glucobrassicin, being an indole glucosinolate, lacks this alkenyl structure and therefore does not form epithionitriles.

However, its hydrolysis yields other significant byproducts. Besides IAN and the thiocyanate ion, a key product formed at neutral pH is indole-3-carbinol (I3C). wikipedia.orgresearchgate.netucanr.edu I3C is chemically unstable, especially in acidic environments like the stomach, where it can undergo condensation to form a mixture of oligomeric products. nih.govfrontiersin.org The predominant of these is 3,3'-diindolylmethane (DIM). nih.govfrontiersin.orgresearchgate.net

The profile of degradation products from glucobrassicin is heavily influenced by the pH of the reaction medium. nih.govnih.gov

Acidic pH: Low pH conditions (pH < 5) generally favor the formation of nitriles, such as Indole-3-Acetonitrile (IAN). researchgate.netresearchgate.netnih.gov

Neutral pH: At neutral pH (around 7), the hydrolysis of glucobrassicin tends to yield indole-3-carbinol and the thiocyanate ion. researchgate.netnih.gov

Alkaline pH: More alkaline conditions can also alter the stability and degradation pathways of the intermediates. For 4-hydroxybenzyl isothiocyanate, alkaline pH was shown to decrease its stability and promote the formation of the thiocyanate ion. acs.orgnih.gov

Studies have systematically shown that adjusting the pH can significantly shift the balance of hydrolysis products. For instance, changing the pH to acidic (pH 4) or basic (pH 8) values has been demonstrated to considerably increase isothiocyanate formation from other glucosinolates, whereas endogenous plant pH often favors nitrile and epithionitrile production. nih.gov The presence of ferrous ions (Fe²⁺) is another critical factor, acting as a necessary cofactor for the activity of specifier proteins like NSPs and ESPs. acs.org

Table 1: Effect of pH on Glucobrassicin Hydrolysis Products

| pH Condition | Primary Hydrolysis Product(s) | Reference |

|---|---|---|

| Acidic (e.g., pH 3-5) | Indole-3-Acetonitrile (IAN) | researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Glucobrassicin-1-Sulfonate / Glucobrassicin | |

| Indole-3-Acetonitrile | IAN |

| Indole-3-Carbinol | I3C |

| 3,3'-Diindolylmethane | DIM |

| Indol-3-ylmethylisothiocyanate | |

| 4-hydroxybenzyl glucosinolate | |

| Thiocyanate ion | SCN⁻ |

| Glucose | |

| Sulfate | SO₄²⁻ |

Further Metabolism of Indolic Degradation Products in Plants

Following the initial enzymatic breakdown of the parent indole glucosinolate, glucobrassicin, the resulting degradation products undergo further metabolic conversions within the plant. These subsequent pathways lead to the formation of biologically significant molecules, including the principal plant auxin, Indole-3-Acetic Acid (IAA), and the condensation product, 3,3'-Diindolylmethane (DIM).

One of the key degradation products of glucobrassicin is Indole-3-acetonitrile (IAN). In many plant species, particularly within the Brassicaceae family, IAN serves as a precursor in a tryptophan-independent pathway for the synthesis of Indole-3-Acetic Acid (IAA), a vital plant hormone. biologydiscussion.comresearchgate.net This conversion is a critical metabolic step, linking glucosinolate metabolism to auxin homeostasis.

The primary mechanism for this conversion involves the action of nitrilase enzymes, which hydrolyze the nitrile group of IAN to a carboxylic acid, yielding IAA. biologydiscussion.com The efficiency and rate of this conversion can vary significantly between different plant species, which in turn affects the observed auxin activity of exogenously applied IAN. nih.gov For instance, research has demonstrated a direct correlation between the rate of IAN to IAA conversion and the timing of the growth response in various seedlings. nih.gov

In the model plant Arabidopsis, several tryptophan-requiring mutants have been shown to have elevated levels of both IAN and IAA, providing evidence for this tryptophan-independent pathway. biologydiscussion.com The synthesis of IAN from the breakdown of glucobrassicin is considered a unique characteristic of the members of the Brassicales order. researchgate.net

| Plant Species | Rate of IAN to IAA Conversion | Latent Period in Growth Response | Observed Growth Promotion |

|---|---|---|---|

| Wheat (Triticum aestivum L.) | Rapid | Short | Yes |

| Corn (Zea mays L.) | Slow | Long | Yes |

| Peas (Pisum sativum L.) | No Conversion | N/A | No Measurable Response |

This table summarizes findings on the relationship between the in vivo conversion of Indole-3-acetonitrile (IAN) to Indole-3-Acetic Acid (IAA) and the subsequent growth response in coleoptiles of different plant species. Data indicates that growth promotion by IAN is dependent on its metabolic conversion to IAA. nih.gov

3,3'-Diindolylmethane (DIM) is another significant metabolic product derived from glucobrassicin breakdown, although its formation is not a direct enzymatic product. wikipedia.org The primary enzymatic hydrolysis of glucobrassicin by myrosinase, especially under neutral pH conditions, yields an unstable intermediate, indol-3-ylmethylisothiocyanate. ucanr.eduwikipedia.org This compound rapidly reacts with water to form Indole-3-carbinol (I3C). ucanr.eduwikipedia.org

In the acidic environment of damaged plant tissues or during digestion, I3C undergoes an acid-catalyzed condensation reaction. mdpi.com This process involves two molecules of I3C joining together to form the more stable dimeric compound, 3,3'-Diindolylmethane. mdpi.comnih.govresearchgate.net Therefore, DIM is considered a major digestive product of Indole-3-carbinol. researchgate.net While the initial hydrolysis is enzymatic, the subsequent formation of DIM is a chemical transformation influenced by the local pH. researchgate.net

The relative yields of different glucobrassicin breakdown products, including the I3C precursor to DIM, are influenced by reaction conditions such as pH and the presence of light. ucanr.edu

| Condition | Time for Near-Complete Degradation | Major Degradation Products | Notes |

|---|---|---|---|

| Neutral pH | ~1 hour | Indole-3-carbinol (I3C) | I3C can be further converted to DIM. This process is photosensitive. |

| Acidic pH | ~24 hours | Indole-3-acetonitrile (IAN), Indole-3-carbinol (I3C) | Light was observed to have no effect on the rate of formation or relative proportions of products. |

This table outlines the results of the enzymatic breakdown of Glucobrassicin (GBS) by myrosinase, highlighting how pH conditions affect the speed of the reaction and the primary indole compounds formed. ucanr.edu

Physiological and Ecological Roles of Glucobrassicin 1 Sulfonate in Plants

Plant Defense Mechanisms

Glucobrassicin-1-sulfonate is an integral component of the plant's chemical defense system, providing protection against a wide array of biological adversaries.

Glucosinolates, including this compound, are widely recognized as defensive compounds against generalist herbivores. caldic.com The defensive properties of these compounds are not attributed to the intact glucosinolate itself, but rather to its hydrolysis products. pnas.org When plant tissue is damaged by a chewing insect, the glucosinolate-myrosinase system is activated. pnas.orgencyclopedia.pub This system brings glucosinolates into contact with the enzyme myrosinase, leading to the production of biologically active compounds such as isothiocyanates, nitriles, and thiocyanates. encyclopedia.pubnih.gov

These breakdown products are often toxic and act as deterrents to a diverse range of organisms, including insects. researchgate.net For instance, the feeding patterns of the generalist lepidopteran larvae, Helicoverpa armigera, on Arabidopsis thaliana leaves are influenced by the distribution of glucosinolates. pnas.org The larvae tend to avoid areas with higher concentrations of these compounds, such as the midvein and periphery of the leaf. pnas.org This avoidance behavior is not observed in myrosinase-mutant plants that cannot activate the glucosinolate defense. pnas.org

However, some specialist herbivores have evolved mechanisms to overcome this defense system. researchgate.net For example, the diamondback moth, Plutella xylostella, possesses a sulfatase enzyme in its gut that can desulfate glucosinolates, rendering them unable to be hydrolyzed by myrosinase and thus preventing the formation of toxic breakdown products. pnas.orgwikipedia.org This adaptation allows the moth to feed on plants containing glucosinolates. wikipedia.org In contrast, generalist herbivores, like Spodoptera exigua, can induce an increase in indole (B1671886) glucosinolates in the plant after feeding. cabidigitallibrary.org

Table 1: Response of Herbivores to Glucobrassicin (B1234704) and its Derivatives

| Herbivore Type | Example Species | Response to Glucosinolate Defense | Mechanism |

|---|---|---|---|

| Generalist | Helicoverpa armigera | Deterred from feeding | Toxicity of hydrolysis products |

| Generalist | Spodoptera exigua | Induces higher glucosinolate levels | Plant defense response |

| Specialist | Plutella xylostella | Overcomes defense | Detoxification via sulfatase enzyme |

| Specialist | Pieris rapae | Tolerates defense | Excretion of nitriles |

The glucosinolate-myrosinase system also plays a crucial role in defending against various plant pathogens. nih.gov The breakdown products of glucosinolates, particularly isothiocyanates, exhibit broad-spectrum antimicrobial activity. researchgate.netfrontiersin.org Research has shown that these compounds can inhibit the growth of fungi and bacteria. nih.gov

For example, 4-methoxyglucobrassicin (B122029), a derivative of glucobrassicin, has been identified as a signal molecule involved in plant defense against both fungi and bacteria. wikipedia.org Studies on Arabidopsis thaliana have demonstrated that glucosinolate-derived isothiocyanates can contribute to resistance against specific pathogens. nih.gov While some pathogens may not be significantly affected, the soil-borne fungus Fusarium oxysporum was found to be more aggressive on Arabidopsis mutants with impaired glucosinolate metabolism. nih.gov

Furthermore, the modification of glucosinolate content in Brassica oleracea has been linked to resistance against the necrotrophic pathogens Xanthomonas campestris pv. campestris and Sclerotinia sclerotiorum. csic.es An increase in indolic glucosinolates, such as glucobrassicin, was shown to be inhibitory to infection by Xcc. csic.es The degradation products of glucosinolates can also act as signaling molecules, triggering defense responses like the deposition of callose in the cell wall. mdpi.com

The term "mustard oil bomb" refers to the glucosinolate-myrosinase defense system. pnas.orgwikipedia.org This two-component system is characterized by the spatial separation of glucosinolates and the myrosinase enzyme within intact plant tissue. researchgate.netpnas.orgwikipedia.org Glucosinolates are typically stored in the vacuole, while myrosinase is located in the cytoplasm or in separate myrosin cells. researchgate.net

When a herbivore chews on the plant or a pathogen invades, the cellular compartments are disrupted, allowing the glucosinolates and myrosinase to mix. encyclopedia.pubnih.gov This interaction triggers the rapid hydrolysis of glucosinolates, leading to the formation of an unstable aglycone intermediate. encyclopedia.pub This intermediate then rearranges to form various biologically active compounds, including the pungent and toxic isothiocyanates, often referred to as mustard oils. encyclopedia.pubresearchgate.netwikipedia.org The sudden release of these toxic compounds acts as a "bomb," deterring the attacker. wikipedia.org

The diversity of glucosinolates, with over 100 different structures identified, is thought to be ecologically important, providing a broad spectrum of defense. pnas.org The specific breakdown products formed can depend on various factors, including the structure of the glucosinolate side chain, pH, and the presence of specifier proteins that can direct the reaction towards the formation of nitriles or epithionitriles instead of isothiocyanates. encyclopedia.pubfrontiersin.org

Abiotic Stress Responses

In addition to its role in biotic defense, this compound and related glucosinolates are involved in the plant's response to abiotic stresses such as drought and salinity.

Plants subjected to drought stress often exhibit changes in their glucosinolate profiles. In Arabidopsis thaliana, drought stress experiments have shown an increase in the content of glucobrassicin in both shoots and roots compared to control plants. frontiersin.orgnih.gov Deuterium (B1214612) labeling studies indicated a high turnover rate for glucobrassicin during drought conditions, suggesting its active involvement in the stress response. frontiersin.orgnih.gov

Under severe drought stress, the expression of genes responsible for the degradation of glucobrassicin and the conversion of its breakdown products is elevated. frontiersin.orgnih.gov One of the breakdown products of glucobrassicin is indole-3-acetonitrile (B3204565) (IAN), which can be converted to the plant hormone indole-3-acetic acid (IAA), also known as auxin. frontiersin.org This suggests that glucobrassicin may serve as a source for auxin synthesis under drought conditions, a crucial hormone for regulating plant growth and development. frontiersin.org

In various Brassica oleracea varieties, the amount of glucobrassicin was observed to increase under water stress conditions in some cultivars, while it decreased in others, indicating a complex and genotype-dependent response. mdpi.com

Table 2: Changes in Glucobrassicin Content in Response to Drought Stress

| Plant Species | Tissue | Drought Condition | Change in Glucobrassicin Content | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | Shoots and Roots | Severe | Increased | nih.gov, frontiersin.org |

| Brassica oleracea var. botrytis | Leaves | Water Stress | Increased | mdpi.com |

| Brassica oleracea var. cross | Leaves | Water Stress | Increased | mdpi.com |

| Brassica oleracea var. italica | Leaves | Water Stress | Decreased | mdpi.com |

Salinity is another major abiotic stress that affects plant secondary metabolism, including the accumulation of glucosinolates. nih.gov The response of glucosinolate levels to salinity can vary depending on the plant species, the specific glucosinolate, and the severity of the stress.

In broccoli (Brassica oleracea var. italica), treatment with high concentrations of NaCl led to an increase in indole glucosinolates, including glucobrassicin, in 7-day-old sprouts. nih.gov Conversely, in another study on broccoli seedlings, the application of NaCl resulted in a decrease in both individual and total indole glucosinolates compared to control plants. aloki.hu

In the halophyte Lepidium latifolium, increasing salinity stress led to a decrease in the concentration of aromatic glucosinolates like glucobrassicin, while aliphatic glucosinolates increased. researchgate.net Similarly, in Brassica carinata microgreens, glucobrassicin content was promoted under fluorescent and combined blue and red light conditions in non-saline environments. mdpi.com These varied responses highlight the complex interplay between genetic factors and environmental conditions in regulating glucosinolate metabolism. nih.gov

Modulation under Extreme Temperatures

The concentration of glucosinolates in plants is not static; it is dynamically regulated by various environmental factors, including temperature. srce.hr Research on different species within the Brassicaceae family indicates that temperature stress can significantly alter the profile and concentration of these compounds. Studies on turnips (Brassica rapa) have shown that high-temperature treatments can lead to a substantial increase in total glucosinolate content in both shoots and roots compared to low-temperature conditions. ashs.orgashs.org Specifically, the concentration of indolic glucosinolates, the class to which this compound belongs, is markedly affected. For instance, in turnips, high temperatures dramatically elevated the levels of 1-methoxyglucobrassicin, another indole glucosinolate. ashs.orgashs.org Similarly, short-term high-temperature stress (40°C) on pakchoi seedlings significantly increased the content of both aliphatic and indolic glucosinolates. researchgate.net

While direct studies on the temperature modulation of this compound are limited, the consistent response of its parent compound, Glucobrassicin, and other related indole glucosinolates suggests a similar pattern. For example, prolonged heat stress on Brassica napus was found to decrease the content of Glucobrassicin in the leaves. reading.ac.uk Conversely, other studies have reported an increase in indole glucosinolates under heat. ashs.orgresearchgate.net This variability highlights that the response is specific to the plant species, the duration and intensity of the temperature stress, and the specific plant tissue being analyzed. ashs.org The accumulation of these secondary metabolites is often considered a plant's defense mechanism against stress. peerj.com

Involvement in Reactive Oxygen Species (ROS) Signaling

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are produced as by-products of normal aerobic metabolism but their generation is significantly enhanced under conditions of stress, including physical wounding or pathogen attack. nih.govmdpi.comnih.gov Beyond their potential to cause oxidative damage, ROS are now recognized as crucial signaling molecules in plants, mediating a wide range of physiological responses. nih.govmdpi.com

There is compelling evidence linking ROS signaling to the biosynthesis of indole glucosinolates. When a plant's tissue is damaged, it triggers a burst of ROS, which in turn activates defense-related gene expression. ishs.orgmaxapress.com A study on wounded broccoli florets demonstrated this relationship clearly. The physical wounding induced a significant increase in total glucosinolates, particularly the indole glucosinolates Glucobrassicin, Neoglucobrassicin (B1238046), and 4-hydroxyglucobrassicin. ishs.org Crucially, when ROS biosynthesis was chemically inhibited, the wound-induced accumulation of these indole glucosinolates was completely repressed. ishs.org This indicates that ROS act as a critical upstream signal necessary for initiating the synthesis of these defense compounds. Although this compound was not specifically measured in this study, its direct precursor is Glucobrassicin, suggesting its synthesis is also likely governed by ROS-mediated defense pathways. nih.govnih.gov

Interactions with Biotic Environment

Influence on Specialized Herbivores and Oviposition Behavior

The glucosinolate-myrosinase system is a classic example of a co-evolved plant defense mechanism. researchgate.netnih.gov While the hydrolysis products are toxic or deterrent to generalist herbivores, specialist insects that have adapted to feed on Brassicaceae plants have overcome these defenses. nih.govcabidigitallibrary.org For these specialists, glucosinolates are not a deterrent but rather serve as essential chemical cues for host plant recognition and acceptance. wur.nlcsic.es

Indole glucosinolates, including Glucobrassicin, play a particularly significant role in the oviposition (egg-laying) behavior of certain specialist Lepidoptera. csic.es Glucobrassicin has been identified as a highly active oviposition stimulant for cabbage white butterflies, such as the small white (Pieris rapae) and the large white (Pieris brassicae). wikipedia.orgnih.gov Gravid females use these compounds to identify suitable host plants for their offspring. The presence and concentration of specific glucosinolates on the leaf surface can determine the plant's attractiveness for egg-laying. nih.gov This chemical signaling is so crucial that the profile of glucosinolates can dictate host preference even among different plants of the same species. nih.gov While the specific effect of this compound has not been isolated, its presence alongside its precursor Glucobrassicin in plants like woad (Isatis tinctoria) suggests it is part of the chemical signature recognized by these adapted insects. nih.govnih.gov

Allelopathic Effects on Other Plants

Allelopathy refers to the phenomenon where one plant releases chemical compounds that influence the germination, growth, or survival of neighboring plants. nih.govmdpi.com There is evidence to suggest that indole glucosinolates may play a role in the allelopathic interactions of Brassicaceae. A notable study on woad (Isatis tinctoria), a plant known to contain high levels of Glucobrassicin, Neoglucobrassicin, and this compound, provided insight into this mechanism. nih.govnih.gov

In a laboratory setting, sterile woad seedlings were found to excrete significant amounts of Glucobrassicin and Neoglucobrassicin from their roots into the culture medium. nih.govnih.gov The researchers proposed that this excretion could be of ecological importance, potentially explaining the well-known detrimental effect that woad and other cruciferous crops have on subsequent plantings in the same soil. nih.govnih.gov The release of these water-soluble glucosinolates or their breakdown products into the rhizosphere could inhibit the germination and growth of competing plant species, giving the woad plant a competitive advantage. mdpi.comopenagrar.de

Interactions with Microbial Communities (e.g., Myrosinase activity of colonic bacteria)

When Brassicaceae plants are consumed, the fate of their glucosinolates depends on how the food is prepared. The plant enzyme myrosinase, which hydrolyzes glucosinolates into bioactive compounds like isothiocyanates, is typically deactivated by heat during cooking. frontiersin.orgnih.gov However, this does not mean the glucosinolates pass through the digestive system unchanged.

Intact glucosinolates, such as this compound, can reach the colon where they encounter the vast intestinal microbiota. frontiersin.org It has been established that several species of human gut bacteria possess myrosinase-like enzymatic activity and can metabolize these compounds. nih.govmdpi.comnih.govmdpi.com Bacterial genera including Bacteroides (e.g., Bacteroides thetaiotaomicron), Bifidobacterium, Lactobacillus, and Enterococcus have been shown to hydrolyze dietary glucosinolates. mdpi.comslu.se This microbial action releases the bioactive breakdown products from the parent glucosinolate. frontiersin.orgmdpi.com The efficiency of this conversion and the specific types of metabolites produced can vary significantly between individuals, depending on the composition of their unique gut microbiome. nih.gov This bacterial metabolism is a key factor in the bioavailability of glucosinolate hydrolysis products from cooked cruciferous vegetables. nih.gov

Role in Plant Growth and Development

Beyond their roles in defense and ecological interactions, there is evidence that indole glucosinolates are integrated with plant growth and development pathways. Specifically, they are linked to the metabolism of auxin, a critical class of plant hormones that regulates numerous processes, including cell elongation and division. nih.govfrontiersin.org

Long-term observations of indole glucosinolate levels in woad showed that the concentrations of Glucobrassicin, Neoglucobrassicin, and this compound change throughout the plant's life, with patterns that are consistent with a role as auxin precursors during the period of flower stem elongation. nih.govnih.gov A more direct biochemical link has been established through the degradation pathway of Glucobrassicin. It can be broken down to form indole-3-acetonitrile (IAN), which is a known precursor for the synthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. frontiersin.org Research on Arabidopsis thaliana under drought stress has shown that the turnover of Glucobrassicin increases, contributing to the plant's pool of IAA. frontiersin.org This suggests that the conversion of Glucobrassicin to auxin represents an alternative biosynthetic pathway that plants can utilize, particularly under stress conditions, to regulate growth and development. frontiersin.org As a sulfated derivative of Glucobrassicin, this compound is part of this metabolic network linked to hormone biosynthesis. nih.gov

Relationship with Auxin Homeostasis and Signaling

The connection between this compound and auxin, a critical class of plant hormones that regulate growth and development, is primarily through its relationship with its precursor, glucobrassicin. nih.govfrontiersin.org Glucobrassicin itself is synthesized from tryptophan, the same precursor for the primary plant auxin, indole-3-acetic acid (IAA). frontiersin.orgwikipedia.org This shared biosynthetic origin points to a potential regulatory interplay between indole glucosinolate metabolism and auxin homeostasis.

Long-term studies on the levels of glucobrassicin, neoglucobrassicin, and this compound in woad plants have shown that their concentrations change in a manner consistent with the idea that they could serve as auxin precursors, particularly during the elongation of the flower stem. nih.govoup.com The breakdown of glucobrassicin can lead to the formation of indole-3-acetonitrile (IAN), which can then be converted to IAA. frontiersin.orgresearchgate.net This pathway represents an alternative route for auxin biosynthesis, particularly in members of the Brassicaceae family. frontiersin.orgfrontiersin.org

The enzymatic breakdown of glucosinolates is a controlled process. frontiersin.org The presence of specific proteins, known as nitrile specifier proteins (NSPs), can direct the hydrolysis of glucobrassicin towards the production of IAN, thereby influencing the pool of auxin precursors. frontiersin.orgresearchgate.net Furthermore, modeling experiments have suggested that breakdown products of glucobrassicin, such as indole-3-carbinol (B1674136) (I3C), can act as auxin antagonists by interfering with the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1). frontiersin.orgresearchgate.net This dual potential—to either contribute to the auxin pool or to antagonize auxin signaling—highlights the intricate role of the glucobrassicin metabolic pathway in regulating auxin homeostasis.

While direct studies on this compound's specific role in auxin signaling are less common, its formation from glucobrassicin suggests it is part of this broader regulatory network. nih.govebi.ac.uk Research indicates that glucobrassicin is the precursor to both neoglucobrassicin and this compound. nih.gov The conversion of glucobrassicin to this compound involves a sulfation step. ebi.ac.uk This modification could potentially alter its stability, transport, or interaction with enzymes and receptors, thereby indirectly influencing auxin pathways.

Impact on Root Development and Exudation

The influence of glucobrassicin-derived compounds extends to root architecture and the chemical composition of root exudates. While this compound itself is not typically found in the roots of woad seedlings, its precursors, glucobrassicin and neoglucobrassicin, are synthesized in sterile root cultures. nih.govoup.com

A significant finding is the exudation of glucobrassicin and neoglucobrassicin from the roots of intact, sterile seedlings. nih.govoup.com This release of indole glucosinolates into the rhizosphere could have ecological implications, potentially explaining the observed negative effects of woad and other cruciferous plants on subsequent crops. nih.govoup.com Root exudates play a crucial role in structuring the microbial communities in the rhizosphere and can act as signaling molecules. mdpi.comfrontiersin.org The exudation of these compounds suggests a mechanism by which the plant can influence its immediate soil environment.

The breakdown products of exuded glucosinolates can have allelopathic effects, inhibiting the growth of other plants. nrel.gov For instance, aqueous extracts containing glucosinolate hydrolysis products can inhibit the growth of other plant species. nrel.gov While intact glucosinolates are generally water-soluble, 3-indolylmethyl glucosinolate (glucobrassicin) has been shown to inhibit plant growth. nrel.gov

The internal balance of glucobrassicin and its derivatives can also affect root development through the modulation of auxin levels. Auxin is a key regulator of root growth, and alterations in its concentration or signaling can have profound effects. The potential for glucobrassicin breakdown products to either supplement the auxin pool or antagonize its action suggests a mechanism for fine-tuning root development in response to various cues. frontiersin.orgresearchgate.net For example, under certain stress conditions like drought, there is evidence for increased breakdown of glucobrassicin to IAN, which is then used for IAA synthesis, suggesting a role in stress-adaptive root growth. researchgate.net

Genetics and Molecular Biology of Glucobrassicin 1 Sulfonate Production

Identification and Characterization of Biosynthetic Genes

The biosynthesis of glucosinolates, including glucobrassicin-1-sulfonate, involves a series of enzymatic reactions catalyzed by proteins encoded by specific gene families. The core structure of glucosinolates is synthesized in a three-stage process: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. mdpi.com For this compound, which is derived from tryptophan, the latter two stages are particularly relevant.

Gene Family Analysis (e.g., CYP450s, Sulfotransferases, Myrosinases)

Cytochrome P450s (CYP450s): This large and diverse group of enzymes plays a crucial role in the biosynthesis of glucosinolates. mdpi.com Specifically, CYP79B2 and CYP79B3 are involved in the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a key intermediate in the biosynthesis of indole (B1671886) glucosinolates. wikipedia.orgmdpi.com Following this, another P450 enzyme, CYP83B1, catalyzes the conversion of IAOx to 1-aci-nitro-2-indolyl-ethane. wikipedia.orgfrontiersin.org These initial steps are foundational for the subsequent formation of the glucobrassicin (B1234704) backbone. Further modifications, such as hydroxylation, which are critical for the diversity of indole glucosinolates, are also catalyzed by CYP450 enzymes, including those from the CYP81F family. researchgate.net

Sulfotransferases (SOTs): The final step in the biosynthesis of the core glucosinolate structure is the sulfation of the desulfo-glucosinolate precursor. nih.govnih.gov This reaction is catalyzed by sulfotransferases, which transfer a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the desulfo-glucosinolate. researchgate.netfrontiersin.org In Arabidopsis thaliana, three cytosolic sulfotransferases, AtSOT16, AtSOT17, and AtSOT18, have been identified as being responsible for this sulfation step. frontiersin.org AtSOT16, also known as AtST5a, shows a preference for tryptophan-derived desulfoglucosinolates, suggesting its role in glucobrassicin biosynthesis. nih.govuniprot.org The formation of this compound involves an additional sulfation step, indicating the action of a specific sulfotransferase on the indole ring of glucobrassicin.

Myrosinases: While not directly involved in the biosynthesis of this compound, myrosinases are critical enzymes in the glucosinolate system. nih.gov They are thioglucoside glucohydrolases that are physically separated from glucosinolates in intact plant tissue. wikipedia.orgresearchgate.net Upon tissue damage, myrosinases come into contact with glucosinolates and hydrolyze them into various biologically active compounds, such as isothiocyanates, nitriles, and thiocyanates. nih.govresearchgate.net This "mustard oil bomb" is a key defense mechanism for the plant. nih.gov The hydrolysis of glucobrassicin by myrosinase is expected to yield the unstable indol-3-ylmethylisothiocyanate, which rapidly reacts with water to form indole-3-carbinol (B1674136) and thiocyanate (B1210189) ions. wikipedia.org There are both classical myrosinases (TGGs) and atypical myrosinases (e.g., PEN2, PYK10) that differ in their substrate specificities and catalytic mechanisms. nih.govfrontiersin.org

Table 1: Key Gene Families in this compound Metabolism

| Gene Family | Key Genes | Function |

|---|---|---|

| Cytochrome P450s | CYP79B2, CYP79B3 | Conversion of tryptophan to indole-3-acetaldoxime. wikipedia.orgmdpi.com |

| CYP83B1 | Conversion of indole-3-acetaldoxime to 1-aci-nitro-2-indolyl-ethane. wikipedia.orgfrontiersin.org | |

| CYP81F family | Hydroxylation of the indole ring. researchgate.net | |

| Sulfotransferases | AtSOT16 (AtST5a) | Sulfation of desulfo-glucobrassicin to form the core structure. nih.govuniprot.org |

| Myrosinases | TGG1, TGG2 | Hydrolysis of glucosinolates upon tissue damage. oup.com |

| PEN2, PYK10 | Atypical myrosinases with activity towards indole glucosinolates. frontiersin.org |

Expression Profiling of Genes Involved in Metabolism

The expression levels of glucosinolate biosynthetic genes are closely linked to the accumulation of specific glucosinolates. Studies in various Brassica species have shown that the expression of genes involved in both aliphatic and indolic glucosinolate biosynthesis varies depending on the genotype and tissue type. kribb.re.krfrontiersin.org For instance, the expression of CYP79B2 and CYP79B3 is highly induced by methyl jasmonate treatment, leading to an increase in indole glucosinolate content. nih.govresearchgate.net Similarly, the expression of sulfotransferase genes like ST5b has been associated with the accumulation of certain aliphatic glucosinolates. kribb.re.kr In Brassica rapa, the expression of CYP79B2 and the aliphatic biosynthesis gene CYP83A1 is induced in roots upon herbivory, indicating a localized defense response. frontiersin.org The expression patterns of homologous genes can also differ between closely related species, suggesting functional divergence. nih.gov

Transcriptional Regulatory Networks

The biosynthesis of glucosinolates is tightly regulated at the transcriptional level by a complex network of transcription factors and signaling pathways. This ensures that the production of these defense compounds is coordinated with the plant's developmental stage and in response to environmental cues.

Identification of Key Transcription Factors (e.g., MYB28, MYB29, MYB34, MYB51, MYB76, MYB122)

A family of R2R3-MYB transcription factors plays a central role in regulating glucosinolate biosynthesis. mdpi.commdpi.com These transcription factors are divided into two main groups that control the production of either aliphatic or indolic glucosinolates.

Indolic Glucosinolate Regulators: MYB34, MYB51, and MYB122 are the primary positive regulators of indolic glucosinolate biosynthesis. mdpi.comoup.com They activate the promoters of genes involved in the tryptophan-derived glucosinolate pathway, such as CYP79B genes. mdpi.com Overexpression of MYB51 (also known as HIG1) leads to increased accumulation of indolic glucosinolates. researchgate.net The differential expression of these MYB genes in response to various stimuli allows for fine-tuning of the indolic glucosinolate profile. frontiersin.org

Aliphatic Glucosinolate Regulators: MYB28, MYB29, and MYB76 are the key transcription factors controlling the biosynthesis of aliphatic glucosinolates derived from methionine. mdpi.comoup.com MYB28 is considered the dominant regulator in this pathway. oup.com

These MYB transcription factors often work in concert with basic helix-loop-helix (bHLH) transcription factors to regulate glucosinolate gene expression. nih.gov

Table 2: Key Transcription Factors in Glucosinolate Biosynthesis

| Transcription Factor | Regulatory Role | Target Genes |

|---|---|---|

| MYB34 | Positive regulator of indolic glucosinolates. mdpi.comoup.com | CYP79B2, CYP79B3 mdpi.com |

| MYB51 (HIG1) | Positive regulator of indolic glucosinolates. wikipedia.orgmdpi.com | Promoters of indolic glucosinolate biosynthetic genes. researchgate.net |

| MYB122 | Positive regulator of indolic glucosinolates. mdpi.comoup.com | CYP79B genes mdpi.com |

| MYB28 | Primary positive regulator of aliphatic glucosinolates. mdpi.comoup.com | Aliphatic glucosinolate biosynthetic genes. mdpi.com |

| MYB29 | Positive regulator of aliphatic glucosinolates. mdpi.comoup.com | Aliphatic glucosinolate biosynthetic genes. mdpi.com |

| MYB76 | Positive regulator of aliphatic glucosinolates. mdpi.comoup.com | Aliphatic glucosinolate biosynthetic genes. mdpi.com |

Signaling Pathways Modulating Gene Expression (e.g., Jasmonate, Ethylene)

Phytohormone signaling pathways, particularly those involving jasmonate (JA) and ethylene (B1197577) (ET), are crucial in modulating the expression of glucosinolate biosynthetic genes, especially in response to biotic and abiotic stresses.

Jasmonate Signaling: The jasmonate signaling pathway is a key regulator of indole glucosinolate biosynthesis. nih.gov Treatment with methyl jasmonate (MeJA) strongly induces the expression of MYB34, MYB51, and MYB122, as well as downstream biosynthetic genes like CYP79B2 and CYP79B3, leading to a significant increase in the accumulation of indole glucosinolates. researchgate.netnih.gov The transcription factor MYC2, a central component of JA signaling, interacts with JAZ repressor proteins. mdpi.com In response to JA, JAZ proteins are degraded, releasing MYC2 to activate the expression of JA-responsive genes, including those involved in glucosinolate biosynthesis. mdpi.comoup.com

Ethylene Signaling: The ethylene signaling pathway also influences glucosinolate metabolism, often in conjunction with the jasmonate pathway. nih.gov For example, ethylene can induce the expression of AtST5a, a sulfotransferase involved in tryptophan-derived glucosinolate biosynthesis. nih.gov The interplay between JA and ET signaling allows for a nuanced response to different stresses. For instance, herbivory might predominantly activate the MYC2-branch of JA signaling, while rhizobacterial colonization can induce the ORA59-branch, which is regulated by both JA and ET. nih.gov This differential activation can lead to changes in the glucosinolate profile, such as the suppression of herbivore-induced indole glucosinolates. nih.gov

Genetic Variation and Inheritance

The content and composition of glucosinolates, including this compound, exhibit significant natural variation within and between plant species. gcirc.orgresearchgate.net This variation is largely due to genetic factors, including polymorphisms in biosynthetic genes and their regulators. mdpi.com

In Brassica oleracea, major genes controlling the synthesis of aliphatic glucosinolates have been identified and their inheritance patterns studied. ashs.org These include genes that regulate side-chain length (GSL-PRO and GSL-ELONG) and side-chain desaturation (GSL-ALK). ashs.org These genes segregate independently, allowing for the development of lines with specific glucosinolate profiles. ashs.org Similarly, in Brassica napus, the inheritance of major glucosinolates like gluconapin, glucobrassicanapin, and progoitrin (B1231004) is controlled by multiple loci, with the maternal genotype determining the seed meal content. cdnsciencepub.com

The accumulation of glucosinolates is also influenced by developmental stage and environmental factors. plos.org For example, in woad (Isatis tinctoria), seeds contain high levels of glucobrassicin, while young seedlings also accumulate neoglucobrassicin (B1238046) and this compound in their shoots. nih.gov The presence of this compound is restricted to the shoots and is not found in the roots. nih.gov This tissue-specific accumulation highlights the complex genetic and developmental regulation of glucosinolate profiles. The considerable genetic variation present in Brassica germplasm provides a valuable resource for breeding programs aimed at modifying glucosinolate content for improved nutritional value or pest resistance. ashs.org

Genetic Diversity in Brassicaceae Species

The family Brassicaceae exhibits remarkable genetic diversity in glucosinolate profiles, both between and within species. doi.org This diversity is a result of evolutionary processes acting on the genes involved in glucosinolate biosynthesis. The type, concentration, and distribution of glucosinolates can vary depending on the species, variety, plant organ, and developmental stage. doi.org

Mechanisms Driving Genetic Diversity:

Gene Duplication: Gene duplication, including whole-genome duplications and tandem duplications, has played a pivotal role in the expansion and diversification of glucosinolate biosynthetic genes. nih.govbiorxiv.org For example, the MAM (Methylthioalkylmalate synthase) locus in Arabidopsis thaliana, involved in the side-chain elongation of methionine-derived glucosinolates, consists of duplicated genes. mdpi.com

Neofunctionalization and Subfunctionalization: Following duplication, gene copies can undergo neofunctionalization (acquiring a new function) or subfunctionalization (dividing the original function). This has led to the evolution of enzymes with different substrate specificities, contributing to the structural diversity of glucosinolates. For instance, CYP79F1 and CYP79F2, involved in the aliphatic glucosinolate pathway, have slightly different substrate specificities. doi.org

Allelic Variation: Variation within genes (alleles) can also contribute to differences in glucosinolate profiles. Different alleles of key biosynthetic genes can lead to variations in enzyme activity and, consequently, the types and amounts of glucosinolates produced.

Regulatory Gene Evolution: The evolution of transcription factors that regulate the expression of glucosinolate biosynthetic genes is another important source of diversity. For example, the loss of the MYB34 transcription factor in Capsella rubella is linked to the backward evolution of indole glucosinolate biosynthesis. oup.com

The diverse glucosinolate profiles across Brassicaceae species reflect adaptations to different ecological niches and interactions with herbivores and pathogens. doi.org For example, Brassica crops have distinct glucosinolate chemoprofiles compared to other Brassicaceae genera like Diplotaxis. doi.orgnih.gov

Evolutionary Aspects of Glucosinolate Pathways

The glucosinolate biosynthetic pathway is a dynamic system that has undergone significant evolution, driven by the constant interplay between plants and their environment, particularly herbivores and pathogens.

Diversification of Indole Glucosinolate Biosynthesis

The biosynthesis of indole glucosinolates, derived from the amino acid tryptophan, has a deep evolutionary history within the Brassicales. frontiersin.org The core biosynthetic pathway is thought to have evolved from more ancient pathways, such as the one for cyanogenic glucosides. frontiersin.org

Key Evolutionary Events:

Origin and Expansion: The appearance of indole glucosinolates is associated with ancient polyploidy events in the Brassicaceae family. doi.org Phylogenetic analyses suggest an earlier diversification of genes involved in indole glucosinolate biosynthesis (e.g., CYP81F1–F4) compared to those for aliphatic glucosinolates. doi.orgnih.gov

Gene Family Expansion: The evolution of the indole glucosinolate pathway has been marked by the expansion of key gene families, such as the cytochrome P450 monooxygenases (CYPs), particularly the CYP79 and CYP83 families. mdpi.com These enzymes are crucial for the formation of the core glucosinolate structure. mdpi.comfrontiersin.org

Recruitment of Genes from Primary Metabolism: Some genes in the glucosinolate pathway are believed to have been recruited from primary metabolism. For example, methylthioalkylmalate synthase (MAM), a key enzyme in the side-chain elongation of aliphatic glucosinolates, is thought to have evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis. oup.com

Loss of Function: In some lineages, there has been a "backward evolution" or loss of parts of the indole glucosinolate pathway. The loss of the MYB34 transcription factor in a subclade of the Camelineae tribe is an example of this phenomenon. oup.com

Co-evolutionary Dynamics with Herbivores and Pathogens

The "mustard oil bomb," the defense system involving glucosinolates and the enzyme myrosinase, is a classic example of a plant-herbivore co-evolutionary arms race. nih.govnih.govmdpi.com Plants have evolved a diverse arsenal (B13267) of glucosinolates, and in response, some herbivores and pathogens have developed mechanisms to overcome these defenses. nih.govnih.govmdpi.com

Co-evolutionary Interactions:

Plant Defense: When plant tissue is damaged by herbivores or pathogens, glucosinolates are hydrolyzed by myrosinase into toxic breakdown products like isothiocyanates and nitriles, which can deter or harm the attackers. numberanalytics.comresearchgate.netmdpi.com The production of certain glucosinolates can be induced upon attack. ceplas.eu

Herbivore Counter-Adaptations: Specialist herbivores that feed on Brassicaceae have evolved various strategies to cope with glucosinolates. These include detoxification, sequestration of glucosinolates for their own defense, and using glucosinolates as cues for host plant recognition and oviposition. frontiersin.org

Escalation and Diversification: The pressure exerted by herbivores is thought to have driven the diversification of glucosinolate structures in plants. pnas.org In turn, the evolution of novel glucosinolates can create new ecological niches and drive diversification in herbivore lineages. pnas.org This reciprocal evolutionary change is a hallmark of co-evolution. researchgate.net

Pathogen Interactions: The glucosinolate-myrosinase system is also effective against microbial pathogens. numberanalytics.comceplas.eu The toxic hydrolysis products can inhibit the growth of fungi and bacteria. numberanalytics.com Some pathogens, however, have also evolved mechanisms to tolerate or detoxify these compounds. nih.govnih.gov

The complex patterns of glucosinolate diversity observed in nature are a testament to the ongoing co-evolutionary dynamics between Brassicaceae plants and the organisms that interact with them. mdpi.comnih.gov

Analytical Methodologies and Research Techniques for Glucobrassicin 1 Sulfonate

Extraction and Sample Preparation Protocols for Plant Tissues

The extraction of Glucobrassicin-1-sulfonate from plant materials is a critical first step that significantly influences the accuracy of its quantification. This process is complicated by the presence of the myrosinase enzyme, which can rapidly degrade glucosinolates upon tissue homogenization. wur.nl

Homogenization and Solvent Selection

To begin the extraction process, fresh or freeze-dried plant tissues are typically used. The tissue is homogenized to break down cell walls and release the cellular contents, including this compound. unil.ch This is often achieved by grinding the frozen plant material into a fine powder. unil.ch

The choice of solvent is crucial for efficient extraction. Due to their water-soluble nature, glucosinolates like this compound are primarily extracted using boiling water or aqueous organic solvents. mdpi.com A common method involves using a mixture of methanol (B129727) and water, often in a 70:30 (v/v) ratio, which is added to the powdered plant tissue immediately after grinding. unil.ch The mixture is then thoroughly homogenized. unil.ch Some protocols suggest using boiling 70% ethanol (B145695) for extraction from various plant parts. researchgate.net Cold methanol extraction has also been shown to be as effective or even more effective than boiling methods for many glucosinolates. whiterose.ac.uk

Table 1: Solvents Used in the Extraction of this compound

| Solvent System | Plant Material | Reference |

| Boiling 70% Methanol | Brassica napus, Brassica juncea, Sinapis alba, Eruca sativa, Raphanus sativus | whiterose.ac.uk |

| Cold 80% Methanol | Brassica napus, Brassica juncea, Sinapis alba, Eruca sativa, Raphanus sativus | whiterose.ac.uk |

| Boiling Water | Brassica species | mdpi.com |

| 70% (v/v) Methanol | Freeze-dried kimchi | nih.gov |

| Boiling 70% Ethanol | Seeds, stems, leaves, racemes, and roots | researchgate.net |

Inhibition of Enzymatic Degradation During Extraction

A primary challenge during the extraction of glucosinolates is preventing their enzymatic degradation by myrosinase. wur.nlnih.gov This enzyme, which is spatially separated from glucosinolates in intact plant cells, is released upon tissue disruption and can hydrolyze the glucosinolates. nih.govnih.gov To prevent this, myrosinase must be inactivated.

Heat treatment is a widely used method for myrosinase inactivation. frontiersin.org This is often accomplished by immersing the plant material in boiling methanol or water for a short period. unil.chwhiterose.ac.uk For instance, incubating the homogenized plant tissue in a methanol/water mixture at 80°C for 15 minutes is an effective method. unil.ch The temperature and duration of heating required for complete inactivation can vary depending on the plant species. frontiersin.org For example, myrosinase from broccoli can be over 90% inactivated by heating at 60°C for about 3 minutes, while myrosinase from cabbage may require 70°C for 30 minutes for similar inactivation. frontiersin.org

Desulfation Procedures for Analysis

For certain analytical techniques, particularly older HPLC methods, a desulfation step is necessary. nih.govnih.gov Intact glucosinolates are highly polar due to their sulfate (B86663) group, which can lead to poor retention on reversed-phase chromatography columns. acs.org The desulfation process involves the enzymatic removal of the sulfate group using a sulfatase enzyme, converting the glucosinolate into its desulfo-counterpart. researchgate.netashs.org This reduces the polarity of the molecule, thereby improving its separation in reversed-phase HPLC. nih.gov

The procedure typically involves passing the crude extract through an anion-exchange column, such as DEAE-Sephadex, to which the glucosinolates bind. researchgate.netashs.org The column is then washed, and a purified sulfatase solution is applied to the column and allowed to react, often overnight. ashs.org The resulting desulfoglucosinolates are then eluted from the column for analysis. researchgate.net However, this desulfation step can be time-consuming and may lead to incomplete reactions or degradation of the compounds, potentially affecting the reliability of the data. nih.govnih.gov

Chromatographic Separation and Detection

Following extraction and sample preparation, chromatographic techniques are employed to separate and quantify this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of glucosinolates. nih.govmdpi.com When analyzing desulfated glucosinolates, a common method involves using a C18 reversed-phase column with a gradient elution. researchgate.netashs.org The mobile phase often consists of water and acetonitrile (B52724). ashs.org Detection is typically performed using a UV detector at a wavelength of 229 nm. researchgate.net

For the analysis of intact glucosinolates, which avoids the potentially problematic desulfation step, modifications to the HPLC method are required. acs.org The separation of these more polar compounds can be achieved on a C18 column using a mobile phase containing an ion-pairing reagent or by using specialized columns. nih.gov

Table 2: HPLC Parameters for Glucosinolate Analysis

| Column | Mobile Phase | Detection | Analyte Form | Reference |

| C18 (250 mm × 4.6 mm, 5 µm) | Water-acetonitrile gradient | UV at 229 nm | Desulfated | |

| Luna C18 (250 × 4.6 mm, 5 µm) | Water and acetonitrile gradient | UV at 229 nm | Desulfated | ashs.org |

| Waters Nova-Pak C18 (3.9 mm × 150 mm, 5 μm) | 0.05% tetramethylammonium (B1211777) chloride in water and 0.05% tetramethylammonium chloride with 20% acetonitrile | UV at 229 nm | Intact | mdpi.com |

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become an increasingly powerful and preferred technique for the analysis of glucosinolates, including this compound. mdpi.comresearchgate.net This method offers high sensitivity and selectivity, allowing for the direct analysis of intact glucosinolates without the need for desulfation. nih.govnih.gov

In LC-MS/MS analysis, the separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase of water and acetonitrile, often with a small amount of an acid like formic acid. unil.ch The mass spectrometer is operated in electrospray ionization (ESI) mode. nih.gov Tandem mass spectrometry (MS/MS) allows for the specific detection and quantification of target compounds by monitoring specific precursor and product ion transitions, which greatly enhances the accuracy and reliability of the analysis, especially in complex plant matrices. nih.govnih.gov For instance, a method was developed using an Agilent 1200 series HPLC system coupled to an API 4000 Q TRAP system with ESI in positive ion mode for the analysis of glucosinolates in kimchi. nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile compounds that can be derived from the breakdown of glucosinolates like this compound. While direct analysis of the intact, non-volatile glucosinolate is not feasible with GC-MS, the technique is instrumental in identifying and quantifying the volatile hydrolysis products, such as isothiocyanates, nitriles, and other small molecules.

In studies of Brassicaceae species, which are known to contain a variety of glucosinolates, GC-MS is frequently used to profile the volatile constituents of essential oils obtained through methods like steam distillation. nih.gov This allows researchers to correlate the presence of specific volatile compounds with the glucosinolate profile of the plant material. For instance, a GC-MS analysis of oils from six Brassicaceae seeds was able to detect and identify numerous volatile compounds, including sulfur and nitrogenous compounds that are characteristic breakdown products of glucosinolates. nih.gov The identification of these volatiles provides indirect evidence of the presence and enzymatic hydrolysis of parent glucosinolates.

The process typically involves the extraction of volatile compounds from the plant matrix, followed by separation on a gas chromatographic column and subsequent detection and identification by a mass spectrometer. mdpi.com The resulting data provides a detailed profile of the volatile metabolites, which can be used to understand the chemical ecology and potential bioactivity of the plant. nih.gov

Spectroscopic and Other Advanced Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together the molecular puzzle. researchgate.net

For glucosinolates, ¹H-NMR and ¹³C-NMR spectra reveal characteristic signals for the thioglucose unit, the sulfated oxime function, and the specific side chain. researchgate.net In the case of this compound, NMR would be used to confirm the presence of the indole (B1671886) ring system and the sulfonate group attached to the indole nitrogen, distinguishing it from its non-sulfonated precursor, glucobrassicin (B1234704).

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between different parts of the molecule. researchgate.net For example, HMBC can show long-range correlations between protons and carbons, helping to place the sulfonate group on the indole ring. The chemical shifts observed in the NMR spectra are highly sensitive to the chemical environment of each nucleus, providing a detailed fingerprint of the molecule. wikipedia.org While solid-state NMR can also be used for the analysis of glucosinolates directly in solid matrices, liquid-state NMR of purified compounds provides higher resolution for detailed structural work. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Glucosinolates

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Anomeric Proton (H-1') | 4.5 - 5.5 | - |

| Other Glucosyl Protons | 3.0 - 4.5 | 60 - 85 |

| Anomeric Carbon (C-1') | - | 80 - 85 |

| Other Glucosyl Carbons | - | 60 - 80 |

| Side Chain Protons | Variable (dependent on structure) | - |

| Side Chain Carbons | - | Variable (dependent on structure) |

| C=N Carbon | - | 155 - 165 |

Note: The exact chemical shifts for this compound would require specific experimental data.

Infrared (IR) spectroscopy, including both mid-infrared (MIR) and near-infrared (NIR) regions, offers a rapid and non-destructive method for the quantification and profiling of glucosinolates. longdom.orgresearchgate.net This technique is based on the absorption of infrared radiation by molecular vibrations, providing a unique spectral fingerprint for different functional groups within a molecule.

Mid-Infrared (MIR) Spectroscopy: MIR spectroscopy can be used to identify and quantify glucosinolates by targeting the characteristic absorption bands of their functional groups. For instance, the stretching vibrations of the S=O bonds in the sulfonate group and the C-N and C=S bonds in the core glucosinolate structure give rise to distinct peaks in the MIR spectrum. Recent studies have demonstrated the potential of MIR spectroscopy, combined with chemometrics, to determine the content of individual glucosinolates, including indolic glucosinolates like glucobrassicin, in broccoli. oup.com The aromatic ring of the indole moiety also exhibits characteristic absorbance peaks in the 1400–1700 cm⁻¹ region. oup.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has been explored as a high-throughput screening tool for glucosinolate content in various Brassica vegetables and oilseeds. researchgate.nettandfonline.com This technique relies on the overtones and combination bands of fundamental vibrations, which are often broader than MIR peaks but can still be correlated with the concentration of specific compounds using chemometric models like partial least squares regression (PLSR). nih.gov For glucobrassicin, specific regions in the NIR spectrum, such as those corresponding to the first overtone of the O-H and N-H stretching vibrations, have been found to be useful for quantification. tandfonline.com While NIR models may sometimes lack the precision for exact quantification, they are valuable for rapid screening and quality control purposes. tandfonline.comnih.gov

Isotopic labeling is a powerful technique used to trace the metabolic pathways and understand the biosynthesis of compounds like this compound. This involves introducing stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into precursor molecules and then tracking their incorporation into the final product using techniques like mass spectrometry or NMR spectroscopy. nih.gov

For glucosinolates, isotopic labeling studies can elucidate the amino acid precursors and the enzymatic steps involved in their formation. For example, feeding plants with isotopically labeled tryptophan could demonstrate its role as the precursor for the indole side chain of this compound. The use of stable isotopes is advantageous as it avoids the handling of radioactive materials. nih.gov

The analysis of the labeled products by mass spectrometry would show a characteristic mass shift corresponding to the number of incorporated isotopes. researchgate.net This allows for the precise determination of which atoms from the precursor are retained in the final molecule. Such studies are crucial for mapping out the intricate biosynthetic network of glucosinolates and understanding how their production is regulated within the plant. nih.gov

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the genetic basis of this compound biosynthesis. By analyzing the expression of genes encoding the biosynthetic enzymes, researchers can identify the key genetic determinants of its production.